molecular formula C4H12ClNO B1280014 (2S)-4-aminobutan-2-ol hydrochloride CAS No. 1807920-03-1

(2S)-4-aminobutan-2-ol hydrochloride

Cat. No.: B1280014
CAS No.: 1807920-03-1
M. Wt: 125.6 g/mol
InChI Key: MJFFBSGGCNBWLJ-WCCKRBBISA-N
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Description

(2S)-4-aminobutan-2-ol hydrochloride is a chemical compound that belongs to the class of amino alcohols. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a butane backbone. The compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-aminobutan-2-ol hydrochloride typically involves the reduction of 4-aminobutan-2-one using a suitable reducing agent such as sodium borohydride. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the selective reduction of the ketone group to an alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-aminobutan-2-one using a metal catalyst such as palladium on carbon. The reaction is conducted under high pressure and temperature to achieve high yields and purity of the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 4-aminobutan-2-one.

    Reduction: 4-aminobutan-1-amine.

    Substitution: N-alkylated derivatives of this compound.

Scientific Research Applications

(2S)-4-aminobutan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: this compound is used in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of (2S)-4-aminobutan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme. The amino and hydroxyl groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

    4-aminobutan-2-one: A precursor in the synthesis of (2S)-4-aminobutan-2-ol hydrochloride.

    4-aminobutan-1-amine: A reduced form of the compound with similar properties.

    2-amino-1-butanol: Another amino alcohol with a different substitution pattern.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

(2S)-4-aminobutan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(6)2-3-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFFBSGGCNBWLJ-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807920-03-1
Record name (2S)-4-aminobutan-2-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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